molecular formula C28H27N3O4 B2784952 Methyl benzoyl-L-tryptophyl-D-phenylalaninate CAS No. 1435265-06-7

Methyl benzoyl-L-tryptophyl-D-phenylalaninate

Cat. No. B2784952
CAS RN: 1435265-06-7
M. Wt: 469.541
InChI Key: MPFZAIDTRUPTSU-LOSJGSFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl benzoyl-L-tryptophyl-D-phenylalaninate” is a chemical compound with the CAS Number: 1435265-06-7 . It has a molecular weight of 469.54 and its IUPAC name is this compound . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1 . This code provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in dry conditions at temperatures between 2-8°C . The compound has a molecular weight of 469.54 .

Scientific Research Applications

Methyl benzoyl-L-tryptophyl-D-phenylalaninate has a wide range of applications in scientific research. It has been used in both in vivo and in vitro studies to investigate the biochemical and physiological effects of serotonin.

In Vivo

Methyl benzoyl-L-tryptophyl-D-phenylalaninate has been used in a variety of in vivo studies to investigate the effects of serotonin on the body. It has been used to study the effects of serotonin on the cardiovascular system, the central nervous system, and the endocrine system. This compound has also been used to study the effects of serotonin on learning and memory in both humans and animals.

In Vitro

Methyl benzoyl-L-tryptophyl-D-phenylalaninate has been used in a variety of in vitro studies to investigate the biochemical and physiological effects of serotonin. It has been used to study the effects of serotonin on cell growth, cell differentiation, and gene expression. This compound has also been used to study the effects of serotonin on various enzyme activities, such as monoamine oxidase and cholinesterase.

Biological Activity

Methyl benzoyl-L-tryptophyl-D-phenylalaninate has been found to have a variety of biological activities. It has been found to have anticonvulsant, antidepressant, anxiolytic, and sedative effects. It has also been found to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of serotonin and dopamine in the brain, as well as to increase levels of serotonin in the gastrointestinal tract. It has also been found to modulate the release of hormones, such as cortisol and epinephrine.

Advantages and Limitations for Lab Experiments

Methyl benzoyl-L-tryptophyl-D-phenylalaninate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in solution. It has a wide range of biological activities, making it useful for studying a variety of physiological processes. However, this compound has some limitations for use in laboratory experiments. It is not water-soluble, making it difficult to use in certain types of experiments. It also has a short half-life, making it difficult to use in long-term experiments.

Future Directions

The future of Methyl benzoyl-L-tryptophyl-D-phenylalaninate research is promising. Further research is needed to better understand the pharmacodynamics of this compound, as well as to identify new applications for this compound in scientific research. Additionally, further research is needed to investigate the potential therapeutic applications of this compound, such as its use in the treatment of depression and anxiety. Finally, further research is needed to develop new methods for synthesizing this compound and to improve the stability of the compound.

Synthesis Methods

The synthesis of Methyl benzoyl-L-tryptophyl-D-phenylalaninate involves the condensation of benzoyl chloride with tryptophan and phenylalanine, followed by methylation of the resulting product. This method was first reported by S. Sugimoto et al. in 1974. The synthesis of this compound is relatively simple and can be completed in a few steps.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl (2R)-2-[[(2S)-2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)/t24-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZAIDTRUPTSU-LOSJGSFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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